3-[1'-{4'-(Benzyloxy)-phenyl}]-quinuclidine-2-ene
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Overview
Description
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene is a complex organic compound that features a quinuclidine core substituted with a benzyloxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Bromination: The starting material, 4-tert-octylphenol, undergoes bromination to introduce a bromine atom.
Benzyl Protection: The brominated compound is then protected with a benzyl group to form 1-benzyloxy-2-iodo-4-tert-octylbenzene.
Halogen Exchange Reaction: The protected compound undergoes a halogen exchange reaction to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and streamlined purification processes to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzylic alcohols or ketones.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reducing metals in acid.
Substitution: Reagents such as sodium hydride for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products
Oxidation: Benzylic alcohols or ketones.
Reduction: Alkyl or amino derivatives.
Substitution: Various substituted quinuclidine derivatives.
Scientific Research Applications
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-[3,4-bis(benzyloxy)benzylidene]aminophenoxy: A similar compound with bulky substituents.
4-Benzyloxy-3,3-dimethylbut-1-yne: Another compound with a benzyloxy group.
Uniqueness
3-[1’-{4’-(Benzyloxy)-phenyl}]-quinuclidine-2-ene is unique due to its quinuclidine core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1-azabicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C20H21NO/c1-2-4-16(5-3-1)15-22-19-8-6-17(7-9-19)20-14-21-12-10-18(20)11-13-21/h1-9,14,18H,10-13,15H2 |
InChI Key |
OKNMXSHKBLYYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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